Ethyl 7-oxo-7-(3-thienyl)heptanoate
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Description
Ethyl 7-oxo-7-(3-thienyl)heptanoate is a chemical compound with the molecular formula C13H18O3S . It is an ester and contains a thiophene ring .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), and 1 Thiophene(s) .Physical And Chemical Properties Analysis
Ethyl 7-oxo-7-(3-thienyl)heptanoate has a molecular weight of 254.345 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Biological Activities
Thiazoles, which include “Ethyl 7-oxo-7-(3-thienyl)heptanoate”, have been found to have diverse biological activities . They have been used in the development of new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antifungal and Antibacterial Activities
A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, which include “Ethyl 7-oxo-7-(3-thienyl)heptanoate”, have been synthesized and screened for their antifungal and antibacterial activities .
Stereoselective Bioreduction
“Ethyl 7-oxo-7-(3-thienyl)heptanoate” has been used in the stereoselective bioreduction process . This process involves the reduction of ethyl 3-oxo-3-(2-thienyl) propanoate to ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate .
Production of Duloxetine
“Ethyl 7-oxo-7-(3-thienyl)heptanoate” acts as a key chiral intermediate for the production of the blockbuster antidepressant drug duloxetine . This is achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate .
properties
IUPAC Name |
ethyl 7-oxo-7-thiophen-3-ylheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-2-16-13(15)7-5-3-4-6-12(14)11-8-9-17-10-11/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXXUNUTYBNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641868 |
Source
|
Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-76-1 |
Source
|
Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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